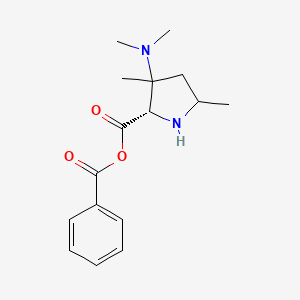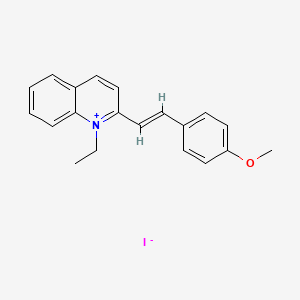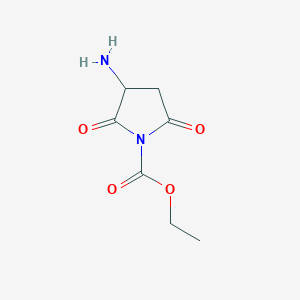
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two keto groups on a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 3-oxo-2,5-dioxopyrrolidine-1-carboxylate with an appropriate amine under controlled conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group, followed by the addition of an amine to form the amino group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-2,5-dioxopyrrolidine-1-carboxylate: A precursor in the synthesis of Ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate.
3-Amino-2,5-dioxopyrrolidine-1-carboxylate: Lacks the ethyl ester group but shares similar structural features.
Ethyl 3-hydroxy-2,5-dioxopyrrolidine-1-carboxylate: Contains a hydroxyl group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethyl ester group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H10N2O4 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
ethyl 3-amino-2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-7(12)9-5(10)3-4(8)6(9)11/h4H,2-3,8H2,1H3 |
Clé InChI |
NEEWLOZWIVLPPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(=O)CC(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




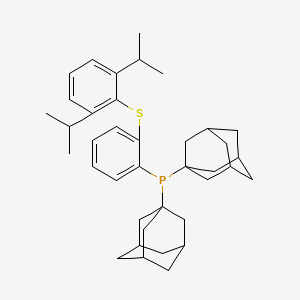
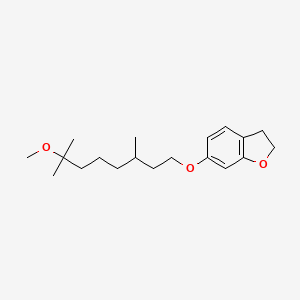
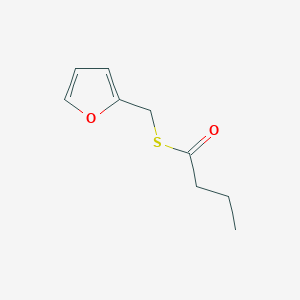
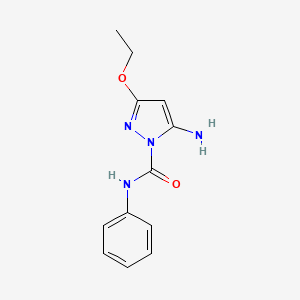
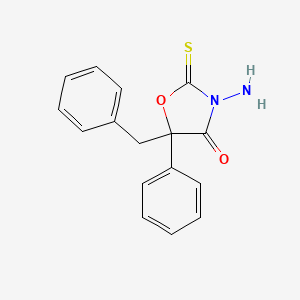

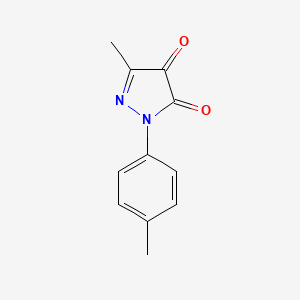
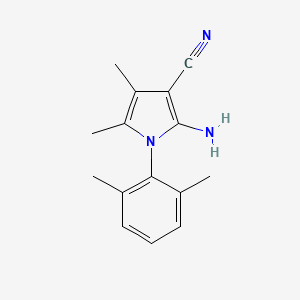
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
